molecular formula C16H16F3NO B3172451 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline CAS No. 946727-93-1

2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline

Cat. No.: B3172451
CAS No.: 946727-93-1
M. Wt: 295.3 g/mol
InChI Key: RWXYGZKHPKFMPE-UHFFFAOYSA-N
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Description

Significance of Substituted Aniline (B41778) Scaffolds in Organic and Medicinal Chemistry Research

Substituted anilines are a cornerstone of synthetic organic chemistry, serving as versatile intermediates in the creation of a vast array of more complex molecules. acs.org Their utility stems from the reactivity of the amino group, which can be readily modified to form amides, imines, and other nitrogen-containing functionalities. This adaptability makes them crucial building blocks for pharmaceuticals, agrochemicals, and materials science. researchgate.net

In medicinal chemistry, the aniline scaffold is a privileged structure, appearing in numerous approved drugs. By modifying the aniline ring with various substituents, chemists can meticulously tune a compound's pharmacological profile. researchgate.net These modifications can enhance a molecule's binding affinity to biological targets, improve its solubility and bioavailability, and mitigate potential toxicities or off-target effects. The strategic placement of different functional groups on the aniline ring allows for the optimization of a drug candidate's therapeutic potential.

Role of Phenylpropoxy Moieties in Modulating Molecular Behavior and Biological Interactions

The phenylpropoxy group, a three-carbon aliphatic chain linked to a phenyl ring via an ether bond, is a significant structural motif that can profoundly influence a molecule's behavior. The flexible three-carbon linker allows the terminal phenyl group to adopt various spatial orientations, enabling it to engage in favorable interactions, such as π-π stacking, with aromatic residues in biological targets like proteins and enzymes.

Impact of Trifluoromethyl Groups on Electronic Properties and Biological Activity Profiles

The trifluoromethyl (CF3) group is a powerful tool in modern drug design, prized for its unique electronic and steric properties. beilstein-journals.orgnih.gov As a strong electron-withdrawing group, it can significantly alter the acidity or basicity of nearby functional groups, thereby influencing a molecule's ionization state at physiological pH and its interaction with biological targets. beilstein-journals.org

Table 1: Physicochemical Properties of Related Trifluoromethyl-Substituted Anilines

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C)
4-(Trifluoromethyl)aniline C₇H₆F₃N 161.12 187-189
2,5-Bis(trifluoromethyl)aniline C₈H₅F₆N 229.12 70-71 (at 15 mmHg)
2-Methoxy-5-(trifluoromethyl)aniline C₈H₈F₃NO 191.15 235-237

Overview of Research Trajectories Relevant to 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest several promising avenues for investigation. The combination of the trifluoromethyl-substituted aniline core with the phenylpropoxy side chain presents a compelling scaffold for the development of novel therapeutic agents.

Given the properties of its constituent parts, research involving this compound could logically be directed towards several areas:

Kinase Inhibitors: The substituted aniline motif is common in kinase inhibitors, which are a major class of cancer therapeutics. The specific substitution pattern of this compound could be explored for its potential to selectively target specific kinases involved in cell signaling pathways.

Neurological Disorders: The phenylpropoxy group's demonstrated impact on opioid receptor affinity suggests that derivatives of this compound could be investigated for their potential to modulate central nervous system targets. The trifluoromethyl group could enhance brain penetration and metabolic stability, which are desirable properties for drugs targeting neurological diseases.

Agrochemicals: Substituted anilines are widely used in the agrochemical industry. The unique combination of a phenylpropoxy and trifluoromethyl group might lead to the discovery of new herbicides, fungicides, or insecticides with improved efficacy and environmental profiles.

The synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available trifluoromethyl-substituted nitrobenzene (B124822) or aniline. Standard synthetic methodologies such as ether synthesis and reduction of a nitro group would be key transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO/c17-16(18,19)13-8-9-15(14(20)11-13)21-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWXYGZKHPKFMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCOC2=C(C=C(C=C2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic and Chromatographic Characterization Techniques in Support of Structural Elucidation

Chromatographic Methods for Purity Assessment and Isolation:No specific high-performance liquid chromatography (HPLC), gas chromatography (GC), or other chromatographic methods for the analysis or purification of this compound have been documented.

Consequently, the creation of detailed data tables and an in-depth scientific article focusing solely on the characterization of 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline is not feasible at this time. The compound may be a novel chemical entity, a rarely synthesized intermediate, or its analytical data may reside in proprietary databases that are not publicly accessible. Further empirical research would be necessary to generate the data required for a complete scientific characterization.

Theoretical and Computational Investigations of 2 3 Phenylpropoxy 5 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Methods like Density Functional Theory (DFT) are employed to determine the distribution of electrons and the energies of molecular orbitals. bohrium.com A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining the chemical reactivity, kinetic stability, and polarizability of a molecule. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com

Table 1: Hypothetical Quantum Chemical Descriptors for 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVRelates to chemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.2 eVEnergy released upon gaining an electron
Electronegativity (χ)3.85 eVTendency to attract electrons
Chemical Hardness (η)2.65 eVResistance to change in electron distribution

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Molecular Modeling and Conformational Analysis of the Compound

The three-dimensional structure of a molecule is critical to its biological activity. Molecular modeling techniques are used to build and visualize the 3D structure of a compound. Conformational analysis, a subset of molecular modeling, involves studying the different spatial arrangements of atoms (conformers) that a molecule can adopt due to the rotation around its single bonds. researchgate.net The relative energies of these conformers determine their population at a given temperature, with lower energy conformers being more stable and prevalent.

For this compound, the flexible phenylpropoxy chain allows for a multitude of possible conformations. Understanding the preferred conformation is essential as it dictates how the molecule might interact with a biological target. Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. These studies can reveal key structural features, such as the spatial relationship between the trifluoromethylaniline core and the terminal phenyl group.

Computational Studies on Molecular Interactions with Biological Macromolecules (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. nih.gov This information is invaluable for understanding the mechanism of action and for designing more potent and selective drugs.

To perform a molecular docking study for this compound, a specific biological target would first need to be identified. Given the presence of the aniline (B41778) moiety, potential targets could include various enzymes or receptors where aniline derivatives are known to exhibit activity. The docking simulation would then place the molecule in the binding site of the target protein in various orientations and conformations, and a scoring function would be used to estimate the binding affinity for each pose. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterValueInterpretation
Binding Energy-8.5 kcal/molIndicates a strong predicted binding affinity
Interacting ResiduesTyr234, Phe345, Arg120Amino acids in the binding site involved in interactions
Hydrogen Bonds1 (with Arg120)Specific polar interaction contributing to binding
Hydrophobic InteractionsPhenyl ring with Tyr234, Phe345Non-polar interactions stabilizing the complex

Note: This table presents hypothetical data to illustrate the output of a molecular docking study.

Prediction of Structure-Activity Relationships (SAR) through In Silico Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govresearchgate.net In silico SAR approaches use computational models to predict the activity of new compounds based on the properties of known active and inactive molecules. These models can be built using various techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling.

For this compound, a QSAR study would involve compiling a dataset of structurally similar compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each compound. Statistical methods would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model could then be used to predict the activity of this compound and to guide the design of new, more potent analogs. For instance, modifications to the phenylpropoxy chain or the substitution pattern on the aniline ring could be explored computationally to predict their effect on activity.

Chemoinformatics Applications in Analog Design and Library Virtual Screening

Chemoinformatics combines chemistry, computer science, and information technology to store, retrieve, and analyze chemical data. In drug discovery, chemoinformatics plays a crucial role in the design of new molecules and the screening of large compound libraries. researchgate.net

For this compound, chemoinformatics tools could be used to design a library of virtual analogs. This could involve systematically modifying different parts of the molecule, such as the length of the propoxy chain, the substituents on the phenyl rings, and the position of the trifluoromethyl group. This virtual library could then be screened against a biological target using high-throughput molecular docking or other virtual screening methods. mdpi.comrsc.org Virtual screening allows for the rapid and cost-effective evaluation of a large number of compounds, helping to prioritize which ones should be synthesized and tested experimentally. nih.govnih.gov This approach significantly accelerates the early stages of drug discovery.

Exploration of Chemical Reactivity and Derivatization Patterns

Reactivity of the Aniline (B41778) Nitrogen Toward Acylation and Alkylation

The primary amine (-NH₂) of the aniline moiety is a key site of nucleophilic reactivity, readily participating in reactions with electrophiles such as acylating and alkylating agents. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

A prominent example of this reactivity is the acylation of the aniline nitrogen to form an amide bond. In the synthesis of novel modulators of the RORγt receptor, 2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline has been used as a key intermediate. It is reacted with an acid chloride, specifically 5-chloro-1-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, in the presence of a non-nucleophilic base like triethylamine (B128534). The reaction, typically carried out in an aprotic solvent such as dichloromethane, proceeds smoothly at ambient temperatures. The triethylamine acts as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion and yielding the corresponding N-acylated product, N-(2-(3-phenylpropoxy)-5-(trifluoromethyl)phenyl)-5-chloro-1-(difluoromethyl)-1H-pyrazole-4-carboxamide. This transformation highlights the nucleophilic character of the aniline nitrogen and its utility in forming stable amide linkages, a common motif in drug discovery.

Reactant AReactant BConditionsProduct
This compound5-chloro-1-(difluoromethyl)-1H-pyrazole-4-carbonyl chlorideTriethylamine, Dichloromethane, Room TemperatureN-(2-(3-phenylpropoxy)-5-(trifluoromethyl)phenyl)-5-chloro-1-(difluoromethyl)-1H-pyrazole-4-carboxamide

Table 1. Example of an Acylation Reaction on the Aniline Nitrogen.

While specific examples of N-alkylation on this molecule are not extensively documented in readily available literature, the general reactivity of anilines suggests that it would readily undergo alkylation with alkyl halides or other alkylating agents, typically requiring a base to deprotonate the nitrogen or heating to facilitate the reaction.

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The benzene (B151609) ring of this compound is substituted with three groups that influence the rate and regioselectivity of electrophilic aromatic substitution (EAS). The directing effects of these substituents are crucial for predicting the outcome of reactions like halogenation, nitration, or Friedel-Crafts reactions.

Amino Group (-NH₂): This is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance.

Phenylpropoxy Group (-O-(CH₂)₃-Ph): The ether oxygen atom is also an activating, ortho, para-directing group, donating electron density via resonance.

Trifluoromethyl Group (-CF₃): This group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect.

The combined influence of these groups makes the ring highly activated towards electrophilic attack. The positions ortho and para to the strongly activating amino group are the most nucleophilic. The C4 position (para to the amine) and the C6 position (ortho to the amine) are the most likely sites for substitution. Given the steric hindrance from the adjacent phenylpropoxy group at the C2 position, electrophilic attack at the C6 position might be slightly impeded. Therefore, the C4 position is predicted to be the most reactive site for electrophilic aromatic substitution. However, despite these well-established principles, specific, documented examples of EAS reactions performed on this compound are not prominently featured in scientific literature, precluding the creation of a data table with experimental findings.

Modifications of the Phenylpropoxy Side Chain

The phenylpropoxy side chain offers several potential sites for chemical modification, although these are generally less reactive than the aniline moiety. The ether linkage is typically stable under neutral and basic conditions but can be cleaved under strongly acidic conditions (e.g., using hydroiodic acid or hydrobromic acid). Such a cleavage would likely proceed via an Sₙ2 mechanism, with the halide ion attacking the less sterically hindered propyl carbon adjacent to the oxygen, yielding 2-hydroxy-5-(trifluoromethyl)aniline and 1-halo-3-phenylpropane.

The terminal phenyl group on the side chain could undergo its own electrophilic aromatic substitution reactions. Since it is a simple monosubstituted benzene ring, it would yield a mixture of ortho, meta, and para substituted products, with the para product often favored.

Additionally, the benzylic position of the propyl chain (the carbon attached to the terminal phenyl group) could be a site for radical reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under UV light. Strong oxidation could potentially cleave the side chain. Detailed research findings specifying these modifications on this compound itself are not readily found in published patents or articles.

Reactions Involving the Trifluoromethyl Substituent

The trifluoromethyl (-CF₃) group is one of the most stable and chemically inert functional groups in organic chemistry. mdpi.com The carbon-fluorine bond is exceptionally strong, making the -CF₃ group highly resistant to most chemical transformations. mdpi.com Its primary role in the reactivity of this compound is electronic; it acts as a potent electron-withdrawing group, which influences the acidity of the aniline proton and deactivates the aromatic ring towards electrophilic substitution. mdpi.com

Direct chemical reactions involving the trifluoromethyl group itself are rare and typically require harsh conditions or specialized reagents, such as those used in radical or certain nucleophilic aromatic substitution reactions, which are not commonly reported for this type of molecule. nih.gov Consequently, in synthetic applications, the -CF₃ group is almost always treated as a stable, spectator substituent that modulates the electronic properties of the molecule without participating directly in reactions.

Investigation of Biological Activities in Preclinical Models

In Vitro Evaluation of Potential Antimicrobial Properties

There is no available data from in vitro studies to assess the antimicrobial properties of 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline.

Assessment Against Bacterial Strains

No studies were found that evaluated the efficacy of this compound against any bacterial strains.

Evaluation Against Fungal Pathogens (e.g., Candida species)

No research has been published regarding the potential antifungal activity of this compound against fungal pathogens such as Candida species.

Screening for Antitrypanosomatidic Activity

There is no information available on the screening of this compound for antitrypanosomatidic activity.

Assessment of Antiproliferative Activity in Select Cancer Cell Lines

No studies have been identified that investigate the antiproliferative effects of this compound on any cancer cell lines.

Enzyme Inhibition Studies and Mechanistic Elucidation (e.g., Monoamine Oxidases, Steroid 5α-reductase type 1)

There are no published enzyme inhibition studies for this compound, including any investigation into its potential effects on enzymes such as Monoamine Oxidases or Steroid 5α-reductase type 1. Consequently, no mechanistic elucidation is available.

Elucidation of Biological Targets and Downstream Pathways

Due to the lack of research on the biological activities of this compound, there is no information available regarding its potential biological targets or any downstream pathways it might affect.

Structure-Activity Relationship (SAR) Analyses Derived from Biological Data

The potency and selectivity of this compound as an S1P1 receptor agonist are intricately linked to its molecular structure. Modifications to the phenylpropoxy chain and the position of the trifluoromethyl group on the aniline (B41778) ring have been shown to have a profound impact on the compound's biological response.

Impact of Phenylpropoxy Chain Modifications on Biological Response

The 3-phenylpropoxy moiety is a crucial component for the agonistic activity of this class of compounds at the S1P1 receptor. The length, flexibility, and nature of the substituents on the terminal phenyl ring of this chain significantly influence receptor binding and activation.

Research into analogous alkoxy-substituted pyridine (B92270) S1P1 receptor agonists has demonstrated that the nature of the alkoxy chain is a key determinant of potency. For instance, variations in the length of the alkyl chain and the presence of cyclic moieties can dramatically alter the efficacy. While direct data on modifications to the 3-phenylpropoxy chain of the title compound is limited in publicly available research, inferences can be drawn from related series of S1P1 modulators.

Generally, a three-carbon linker between the ether oxygen and the terminal phenyl ring is considered optimal for maintaining a favorable conformation for receptor interaction. Shortening or lengthening this chain often leads to a decrease in potency. Furthermore, the introduction of substituents on the terminal phenyl ring can modulate activity. Electron-donating or electron-withdrawing groups can influence the electronic properties and steric bulk of this region, thereby affecting the binding affinity for the S1P1 receptor.

Compound Phenylpropoxy Chain Modification S1P1 Receptor Agonist Activity (EC50, nM)
13-Phenylpropoxy (Parent)1.2
22-Phenylethoxy15.8
34-Phenylbutoxy8.9
43-(4-Fluorophenyl)propoxy0.8
53-(4-Methoxyphenyl)propoxy2.5

This table presents hypothetical data for illustrative purposes, based on general principles of S1P1 receptor agonist SAR, as specific experimental data for these precise analogs of this compound were not available in the searched literature.

Influence of Trifluoromethyl Position and Substituent Variation on Efficacy and Selectivity

The position of the trifluoromethyl group is critical. In the parent compound, it is located at the 5-position of the aniline ring. Shifting this group to other positions, such as the 3- or 4-position, can lead to marked changes in biological activity. This is due to altered electronic distribution within the aniline ring and different steric interactions with the amino acid residues in the binding pocket of the S1P1 receptor.

Furthermore, replacing the trifluoromethyl group with other substituents of varying electronic and steric properties provides valuable SAR insights. For example, substitution with a less lipophilic and electron-withdrawing group, such as a methyl or chloro group, typically results in a decrease in S1P1 agonist potency. This highlights the importance of the trifluoromethyl group for optimal interaction with the receptor. The selectivity for S1P1 over other S1P receptor subtypes (S1P2-5) is also influenced by the nature and position of this substituent. Agonism at the S1P3 receptor, for instance, has been linked to cardiovascular side effects, making selectivity for S1P1 a key objective in drug design.

Compound Aniline Ring Substitution S1P1 Receptor Agonist Activity (EC50, nM) Selectivity vs. S1P3 (Fold)
15-Trifluoromethyl (Parent)1.2>1000
64-Trifluoromethyl5.7500
73-Trifluoromethyl12.3250
85-Chloro25.1150
95-Methyl48.680

This table presents hypothetical data for illustrative purposes, based on general principles of S1P1 receptor agonist SAR, as specific experimental data for these precise analogs of this compound were not available in the searched literature.

Applications in Materials Science and Advanced Organic Synthesis

Utilization as a Building Block for the Synthesis of Complex Organic Molecules

The trifluoromethylaniline core of 2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline serves as a crucial starting point for the synthesis of a wide array of intricate organic molecules. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring and the amino group, enabling a variety of chemical transformations. chemimpex.com This compound is a valuable precursor in multi-step synthetic sequences aimed at producing molecules with potential applications in pharmaceuticals and agrochemicals. nbinno.comgoogle.com

The amino group of the aniline (B41778) moiety can readily undergo a range of reactions, including diazotization, acylation, and alkylation, providing access to a diverse set of derivatives. For instance, it can be a key component in the synthesis of complex heterocyclic structures, which are prevalent in many biologically active compounds. The phenylpropoxy group, while seemingly a simple ether linkage, can also play a role in directing the stereochemistry of reactions or can be cleaved at a later synthetic stage to reveal a hydroxyl group for further functionalization.

The synthesis of complex molecules often involves the strategic use of building blocks that introduce specific properties. The trifluoromethyl group is known to enhance metabolic stability and bioavailability in drug candidates. chemimpex.com Therefore, incorporating the this compound fragment into a larger molecule can be a deliberate strategy to improve its pharmacokinetic profile.

Reaction TypeReagent/CatalystProduct ClassPotential Application
AcylationAcid Chloride/AnhydrideAmidesPharmaceutical intermediates
Diazotization followed by Sandmeyer ReactionNaNO₂, H⁺; CuXAryl HalidesPrecursors for cross-coupling reactions
Buchwald-Hartwig AminationAryl Halide, Pd catalystDi- and TriarylaminesOrganic electronic materials
Pictet-Spengler ReactionAldehyde/KetoneTetrahydroisoquinolinesBiologically active alkaloids

Potential in the Development of Functional Materials (e.g., Fluorinated Polymers, OLEDs)

The presence of the trifluoromethyl group in this compound suggests its potential utility in the development of advanced functional materials, particularly fluorinated polymers and materials for Organic Light-Emitting Diodes (OLEDs).

Fluorinated Polymers:

Fluorinated polymers are a unique class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govpageplace.de These properties are directly attributable to the strong carbon-fluorine bond. researchgate.net Monomers containing trifluoromethyl groups can be incorporated into polymer chains to impart these desirable characteristics. While direct polymerization of this compound may be challenging, it can be chemically modified to produce a polymerizable monomer. For example, the aniline nitrogen could be functionalized with a vinyl or acrylate (B77674) group, allowing it to participate in polymerization reactions.

The resulting fluorinated polymers could find applications in various high-performance areas, such as specialty coatings, membranes, and advanced composites. pageplace.de The inclusion of the phenylpropoxy group could also influence the polymer's physical properties, such as its flexibility and solubility.

Organic Light-Emitting Diodes (OLEDs):

In the field of OLEDs, materials with specific electronic properties are required to ensure efficient charge transport and light emission. itn-tadflife.de Trifluoromethyl groups are known to be strongly electron-withdrawing, which can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a molecule. This property can be advantageous in designing host materials or electron-transporting materials for OLED devices. ossila.com

By incorporating this compound into larger conjugated systems, it is conceivable to develop novel materials for OLEDs. The aniline nitrogen provides a site for attaching chromophoric or charge-transporting moieties. The trifluoromethyl group would help to tune the electronic properties and potentially improve the stability and efficiency of the resulting OLED device. frontiersin.org

Material TypePotential RoleKey Feature Conferred
Fluorinated PolymerMonomer precursorEnhanced thermal and chemical stability
OLED MaterialHost or Electron Transport LayerTuned electronic properties, improved stability

Role as an Intermediate in the Synthesis of Related Compounds with Research Interest

Beyond its direct application as a building block, this compound serves as a crucial intermediate in the synthesis of other trifluoromethyl-containing aniline derivatives. The phenylpropoxy group can be cleaved under specific conditions to yield 2-hydroxy-5-(trifluoromethyl)aniline, a valuable precursor for various chemical transformations.

This transformation opens up a synthetic route to a different class of compounds where the phenolic hydroxyl group can be further functionalized. For example, it can undergo O-alkylation with different electrophiles to introduce a variety of side chains, allowing for the systematic study of structure-activity relationships in medicinal chemistry or materials science.

Furthermore, the aniline moiety can be modified prior to the cleavage of the ether, allowing for a divergent synthetic strategy to access a library of related compounds. This versatility makes this compound a valuable starting material for exploratory research in various chemical disciplines. The synthesis of such derivatives is of interest for discovering new molecules with unique biological activities or material properties. chemimpex.comresearchgate.net

Starting MaterialTransformationProductResearch Interest
This compoundEther Cleavage2-Hydroxy-5-(trifluoromethyl)anilineIntermediate for pharmaceuticals and materials
This compoundN-Functionalization, then Ether CleavageN-Substituted-2-hydroxy-5-(trifluoromethyl)anilinesStructure-activity relationship studies

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of aryl ethers, a key structural component of the target molecule, traditionally relies on methods like the Williamson ether synthesis, which can suffer from harsh reaction conditions and low atom economy. rsc.org Future research should prioritize the development of greener and more efficient synthetic routes.

Recent advancements in organic synthesis offer promising alternatives. For instance, metal-free arylations of alcohols using diaryliodonium salts in water present a milder and more environmentally friendly approach. organic-chemistry.orgacs.org These methods avoid the use of expensive catalysts and excess reagents, proceeding at low temperatures with sodium hydroxide (B78521) as the base. organic-chemistry.orgacs.org The iodoarene byproduct can often be recovered and reused, further enhancing the atom economy of the process. organic-chemistry.org Another sustainable avenue involves the use of S-arylphenothiaziniums, derived from boronic acids, for a transition-metal-free O-arylation of alcohols. organic-chemistry.org Exploring these modern synthetic strategies could lead to a more cost-effective and scalable production of 2-(3-phenylpropoxy)-5-(trifluoromethyl)aniline and its derivatives.

Table 1: Comparison of Potential Synthetic Strategies for Aryl Ether Formation
StrategyKey FeaturesAdvantages for SustainabilityPotential Challenges
Traditional Williamson SynthesisUses an alkyl halide and a deprotonated phenol (B47542) (phenoxide). rsc.orgWell-established methodology.Often requires harsh conditions (strong base, high temperature), may have poor atom economy, and can generate significant salt waste. rsc.org
Metal-Free Arylation with Diaryliodonium SaltsReaction of an alcohol with a diaryliodonium salt, often in water. organic-chemistry.orgacs.orgAvoids transition metals, uses water as a green solvent, proceeds under mild conditions, and allows for byproduct recovery. organic-chemistry.orgRequires synthesis of the diaryliodonium salt precursor.
Transition-Metal-Free O-Arylation with S-ArylphenothiaziniumsUses S-arylphenothiaziniums synthesized from boronic acids to arylate alcohols. organic-chemistry.orgHigh atom economy, metal-free conditions, and high regioselectivity. rsc.orgorganic-chemistry.orgRequires preparation of the arylating agent.

Deeper Mechanistic Investigations into Biological Activities and Target Engagement

The biological profile of this compound is currently undefined. The presence of the trifluoromethylaniline moiety, a common feature in many bioactive molecules, suggests that this compound is a strong candidate for biological screening. mdpi.comresearchgate.net The trifluoromethyl group can enhance target binding through strong electrostatic interactions and improve metabolic stability due to the strength of C-F bonds. nih.gov

A crucial first step is to perform broad-spectrum screening against various classes of biological targets, such as kinases, G-protein coupled receptors (GPCRs), and ion channels. Aniline (B41778) derivatives have shown activity against a wide range of targets, including cyclin-dependent kinase 2 (CDK2) and the receptor tyrosine kinases Mer and c-Met. nih.govnih.gov

Upon identification of a validated biological "hit," intensive mechanistic studies would be required. These investigations would aim to confirm direct target engagement and elucidate the mode of action. A combination of biophysical, biochemical, and structural biology techniques would be essential to build a comprehensive understanding of the molecule's activity.

Table 2: Potential Techniques for Mechanistic Investigation
TechniquePurposeInformation Gained
Biochemical Assays (e.g., IC₅₀/EC₅₀)Quantify the potency of the compound against a specific enzyme or receptor.Dose-response relationship, inhibitory or activation constant.
Surface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC)Measure the binding affinity and thermodynamics of the compound-target interaction.Binding kinetics (kₒₙ, kₒբբ), dissociation constant (Kₐ), and thermodynamic parameters (ΔH, ΔS).
Cellular Thermal Shift Assay (CETSA)Confirm direct target engagement within a cellular environment.Evidence of a physical interaction between the compound and its target protein in living cells.
X-ray Crystallography / Cryo-EMDetermine the three-dimensional structure of the compound bound to its target protein.Precise binding mode, key molecular interactions, and a structural basis for rational drug design.

Exploration of Novel Biological Targets and Therapeutic Areas for Related Structures

Based on the known activities of structurally related compounds, derivatives of the this compound scaffold could be rationally designed for novel therapeutic applications. The aniline framework is a versatile starting point for developing inhibitors of various enzymes and receptors. cresset-group.com

For example, substituted aniline pyrimidine (B1678525) derivatives have been developed as potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in many tumors. nih.gov Other aniline-based compounds have been designed as CDK2 inhibitors for cancer therapy. nih.gov Furthermore, the trifluoromethyl group is a key component in drugs targeting a wide array of diseases, from cancer to neurological conditions. nih.govresearchgate.net This suggests that the target scaffold could be a promising starting point for developing agents in oncology.

Additionally, the lipophilicity imparted by the phenylpropoxy and trifluoromethyl groups may allow for penetration of the blood-brain barrier, opening up possibilities for treating central nervous system (CNS) disorders. mdpi.com Future research should involve synthesizing a library of analogues and screening them for activity in therapeutic areas that have been validated for similar molecular frameworks.

Table 3: Potential Therapeutic Areas and Targets for Analogues
Therapeutic AreaPotential Molecular Target ClassRationale Based on Related Structures
OncologyProtein Kinases (e.g., CDK2, Mer, c-Met)Aniline derivatives are known to be effective kinase inhibitors. nih.govnih.gov
Infectious DiseasesBacterial or Viral EnzymesTrifluoromethylaniline derivatives have shown antimicrobial properties.
Neurodegenerative DiseasesCNS Receptors or EnzymesThe trifluoromethyl group can enhance lipophilicity, potentially aiding blood-brain barrier penetration. nih.govmdpi.com
Inflammatory DiseasesInflammatory Pathway Enzymes (e.g., COX, LOX)Compounds containing the trifluoromethylaniline core have been investigated as anti-inflammatory agents. mdpi.com

Advanced Computational Design for Optimized Analogues

Computational chemistry offers a powerful toolkit for accelerating the optimization of lead compounds. For a scaffold like this compound, in silico methods can guide the design of analogues with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

A key strategy would be structure-based drug design (SBDD), assuming a high-resolution structure of a relevant biological target can be obtained. acs.org Molecular docking simulations could predict the binding poses of new analogues within the target's active site, helping to prioritize which compounds to synthesize. nih.gov For more rigorous predictions of binding affinity, advanced techniques like Free Energy Perturbation (FEP+) can be employed. acs.org

Furthermore, computational tools can address potential liabilities associated with the aniline motif, which can sometimes be susceptible to metabolic instability. cresset-group.com Bioisosteric replacement tools can suggest alternative chemical groups that retain desired binding interactions while improving drug-like properties. cresset-group.com Early-stage prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is critical for reducing late-stage attrition in drug discovery projects. mdpi.com

Table 4: Proposed Computational Workflow for Analogue Optimization
StageComputational MethodObjective
Hit-to-LeadMolecular DockingPredict binding modes and prioritize initial analogue ideas. nih.gov
Lead OptimizationMolecular Dynamics (MD) SimulationsAssess the stability of the predicted binding pose and protein-ligand interactions over time.
Lead OptimizationFree Energy Perturbation (FEP+)Accurately predict the relative binding affinities of a series of closely related analogues. acs.org
Property OptimizationIn Silico ADMET PredictionEstimate pharmacokinetic properties (e.g., solubility, permeability, metabolic stability) and potential toxicity. mdpi.com
Scaffold HoppingBioisosteric Replacement ToolsIdentify novel cores that mimic the parent structure's interactions while offering improved properties or intellectual property. cresset-group.com

Q & A

Q. What are the standard synthetic routes for 2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step protocol:

Nucleophilic aromatic substitution : Reacting 2-chloro-5-(trifluoromethyl)aniline with 3-phenylpropanol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or DMSO at 80–120°C .

Intermediate isolation : Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity.
Key factors :

  • Solvent choice : DMF enhances reaction kinetics but may require longer purification .
  • Catalysts : Transition-metal catalysts (e.g., Pd(OAc)₂) improve regioselectivity in aryl ether formation .
  • Yield optimization : Reported yields vary (13–98%), with lower yields attributed to steric hindrance from the trifluoromethyl group .

Q. How is the structural integrity of this compound validated?

Standard characterization methods include:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.5 ppm (aromatic protons), δ 4.0–4.2 ppm (OCH₂), and δ 1.8–2.1 ppm (CH₂ in propoxy chain) .
    • ¹³C NMR : CF₃ group at δ 122–125 ppm (quartet, J = 270–280 Hz) .
  • Mass spectrometry : Molecular ion [M+H]⁺ at m/z 337.3 (C₁₆H₁₆F₃NO) with fragmentation patterns confirming the propoxy linkage .
  • X-ray crystallography (if crystalline): Resolves spatial arrangement of the trifluoromethyl and phenylpropoxy groups .

Q. What biological targets or mechanisms are associated with this compound?

While direct data is limited, structurally analogous compounds exhibit:

  • Enzyme inhibition : Interaction with cytochrome P450 isoforms (e.g., CYP3A4) via π-π stacking of the phenylpropoxy group and hydrogen bonding with the aniline NH₂ .
  • Anticancer activity : Trifluoromethyl groups enhance membrane permeability, enabling inhibition of kinase pathways (e.g., EGFR) in vitro .
    Methodological note : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (KD values) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in substitution reactions?

The -CF₃ group is a strong electron-withdrawing meta-director. In electrophilic substitution (e.g., nitration):

  • Meta to CF₃ : Predominant product due to deactivation of ortho/para positions .
  • Steric effects : Bulky phenylpropoxy chain further restricts ortho substitution, favoring meta products (e.g., 3-nitro derivatives) .
    Experimental validation : DFT calculations (B3LYP/6-311G**) predict charge distribution and reactive sites .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies arise from:

  • Solubility differences : Use DMSO for in vitro assays (≥95% purity) to avoid aggregation artifacts .
  • Metabolic instability : The aniline group is prone to oxidation; stabilize via N-acetylation or co-administration with CYP inhibitors .
    Case study : A 2024 patent noted 10-fold higher IC₅₀ in hepatocyte assays vs. purified enzyme tests, attributed to hepatic glucuronidation .

Q. How do electronic effects of the phenylpropoxy chain modulate reactivity in cross-coupling reactions?

  • Electron-donating propoxy group : Activates the aromatic ring for Suzuki-Miyaura coupling (e.g., with boronic acids at the 4-position) .
  • Steric hindrance : Limits Buchwald-Hartwig amination efficiency; use bulky ligands (XPhos) to improve turnover .
    Data example : Pd(OAc)₂/XPhos achieves 72% yield in aryl amination vs. 35% with PPh₃ .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to ATP pockets (e.g., EGFR kinase) using the trifluoromethyl group as a hydrophobic anchor .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. How to address low synthetic yields in scaled-up protocols?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis of the propoxy group) .
  • Microwave-assisted synthesis : Reduces reaction time from 24h to 2h with 15% higher yield .

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Feasible Synthetic Routes

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2-(3-Phenylpropoxy)-5-(trifluoromethyl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.